5-methoxynaphthalene-1-carboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxynaphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-11-7-3-4-8-9(11)5-2-6-10(8)12(13)14/h2-7H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAHGFTUIRAVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448801 | |
| Record name | 5-methoxynaphthalene-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51934-37-3 | |
| Record name | 5-methoxynaphthalene-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Methoxynaphthalene 1 Carboxylic Acid
Direct Synthetic Routes
Direct routes involve the introduction of the carboxylic acid group onto a pre-existing 5-methoxynaphthalene scaffold in a single transformative step. These methods are often efficient in terms of step economy.
Direct carboxylation introduces a -COOH group onto the aromatic ring. Two primary methods are conceptually applicable: the carboxylation of an organometallic intermediate and the direct carboxylation of a naphthol derivative.
One prominent strategy involves the formation of a Grignard reagent from a halogenated precursor. For instance, 5-bromo-1-methoxynaphthalene can be reacted with magnesium metal in an ethereal solvent to form the corresponding arylmagnesium bromide. This highly nucleophilic intermediate is then quenched with solid carbon dioxide (dry ice) followed by an acidic workup to yield 5-methoxynaphthalene-1-carboxylic acid. While effective, it has been noted that methoxy-substituted aryl bromides can sometimes lead to the formation of ketone byproducts in similar reactions. nih.gov
Another classical method is the Kolbe-Schmitt reaction, which is typically applied to phenols but is also used in the industrial synthesis of hydroxylated naphthoic acids. wikipedia.orglscollege.ac.in This reaction involves the treatment of a sodium or potassium naphthoxide with carbon dioxide under high pressure and temperature. In a hypothetical application to this synthesis, 5-methoxy-1-naphthol would first be deprotonated with a strong base like sodium hydroxide (B78521) to form the sodium naphthoxide. This salt is then heated under a high pressure of CO2, leading to the electrophilic addition of CO2 to the electron-rich naphthalene (B1677914) ring, preferentially at the ortho-position to the hydroxyl group, to form the carboxylate salt, which is subsequently protonated.
| Method | Starting Material | Key Reagents | Product |
| Grignard Carboxylation | 5-bromo-1-methoxynaphthalene | 1. Mg, ether; 2. CO2; 3. H3O+ | This compound |
| Kolbe-Schmitt Reaction | 5-methoxy-1-naphthol | 1. NaOH; 2. CO2, high pressure, heat; 3. H3O+ | This compound |
This approach involves the oxidation of a pre-installed functional group, most commonly a methyl group, directly to a carboxylic acid. The synthesis would begin with 5-methoxy-1-methylnaphthalene. The methyl group, being at a benzylic-like position on the naphthalene ring, is susceptible to oxidation by strong oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions can effectively convert the methyl group into a carboxylic acid group, thereby forming the desired product. This pathway's success is contingent on the stability of the methoxy (B1213986) group and the naphthalene ring under the harsh oxidative conditions.
| Starting Material | Key Reagents | Product |
| 5-methoxy-1-methylnaphthalene | KMnO₄ or K₂Cr₂O₇/H₂SO₄ | This compound |
Multi-step Synthesis Strategies
Multi-step syntheses offer greater flexibility, allowing for the construction of the target molecule from more readily available or complex starting materials through a sequence of reactions.
Building the molecule from a substituted naphthol, such as 2-naphthol (B1666908), involves a sequence of reactions to introduce the required substituents at the correct positions. A well-established procedure for a related compound involves the bromination and subsequent methylation of 2-naphthol to produce 6-bromo-2-methoxynaphthalene. orgsyn.org A similar strategy could be envisioned starting from a suitable dihydroxynaphthalene. For example, starting with 1,5-dihydroxynaphthalene, one hydroxyl group could be selectively methylated. The remaining naphthol functionality could then be used to direct the introduction of other groups or be converted into a leaving group (e.g., a triflate) to facilitate the introduction of the carboxyl group via methods like palladium-catalyzed carbonylation.
This is one of the most common and versatile approaches, where a functional group that is easier to introduce is converted into the target carboxylic acid.
Hydrolysis of an Ester: A widely used method is the hydrolysis of the corresponding ester, methyl 5-methoxynaphthalene-1-carboxylate. This reaction is typically carried out under basic conditions, for example, by heating the ester with sodium hydroxide in a solvent mixture like methanol (B129727) and water. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt to give the final carboxylic acid. This method is often high-yielding, with reports of up to 85%.
Oxidation of an Aldehyde: The oxidation of 5-methoxynaphthalene-1-carboxaldehyde provides a direct route to the carboxylic acid. The aldehyde precursor can be prepared through various methods. The oxidation step itself can be achieved using a range of mild to strong oxidizing agents, including potassium permanganate, Jones reagent (CrO₃/H₂SO₄), or Tollens' reagent, which selectively converts the aldehyde to a carboxylic acid without affecting other parts of the molecule.
Hydrolysis of a Nitrile: The cyano group (-CN) serves as a valuable precursor to carboxylic acids. The synthesis can proceed through 5-methoxynaphthalene-1-carbonitrile. This nitrile intermediate can be prepared from 5-methoxy-1-aminonaphthalene via the Sandmeyer reaction or from 5-bromo-1-methoxynaphthalene via nucleophilic substitution with a cyanide salt, often catalyzed by copper or palladium complexes. The nitrile is then subjected to vigorous hydrolysis under either acidic (e.g., H₂SO₄/H₂O) or basic (e.g., NaOH/H₂O) conditions, followed by acidification, to yield the carboxylic acid.
| Precursor | Transformation | Key Reagents |
| Methyl 5-methoxynaphthalene-1-carboxylate | Ester Hydrolysis | NaOH, MeOH/H₂O |
| 5-methoxynaphthalene-1-carboxaldehyde | Aldehyde Oxidation | KMnO₄ or Jones Reagent |
| 5-methoxynaphthalene-1-carbonitrile | Nitrile Hydrolysis | H₂SO₄/H₂O or NaOH/H₂O |
Advanced Catalytic and Electrochemical Synthesis Techniques
Modern synthetic chemistry offers sophisticated methods that leverage catalysis or electrochemistry to achieve transformations with high efficiency and selectivity.
Palladium-Catalyzed Carbonylation: This powerful technique involves the reaction of an aryl halide or triflate with carbon monoxide in the presence of a palladium catalyst. nih.gov To synthesize this compound, one would start with 5-iodo- or 5-bromo-1-methoxynaphthalene. The reaction is carried out under a carbon monoxide atmosphere, often with a palladium(0) or palladium(II) catalyst, a phosphine (B1218219) ligand, and a base. If performed in the presence of water, the reaction can directly yield the carboxylic acid. Alternatively, using an alcohol as the solvent produces an ester, which can then be hydrolyzed as described previously. rsc.org
Electrochemical Carboxylation: Electrochemical methods provide an alternative, environmentally friendly route for carboxylation. researchgate.net This technique involves the reduction of a suitable substrate at a cathode in an electrochemical cell. For instance, the direct electrochemical reduction of 5-methoxynaphthalene in the presence of a continuous stream of CO₂ can lead to the formation of a radical anion, which then reacts with CO₂ to form the carboxylate. Alternatively, and often more efficiently, an aryl halide like 5-bromo-1-methoxynaphthalene can be electrochemically reduced to generate a carbanion, which is subsequently trapped by CO₂. researchgate.net
| Method | Starting Material | Key Reagents/Conditions |
| Catalytic Carbonylation | 5-halo-1-methoxynaphthalene | CO, Palladium catalyst, Ligand, Base |
| Electrochemical Carboxylation | 5-methoxynaphthalene or 5-halo-1-methoxynaphthalene | Electric current, CO₂, Solvent/Electrolyte |
Phase-Transfer Catalysis in Alkylation and Functionalization Reactions
Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases. crdeepjournal.orgmdpi.com This methodology is particularly advantageous for the alkylation and functionalization of naphthalene derivatives, offering benefits such as mild reaction conditions, enhanced yields, and reduced cycle times. crdeepjournal.orgmdpi.com
In the context of synthesizing derivatives related to this compound, PTC is often employed for C, N, O, and S-alkylation reactions, which typically proceed via an SN2 mechanism. crdeepjournal.org The process involves a phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt, which transports a nucleophile (e.g., an anion from an aqueous phase) into an organic phase to react with the substrate. crdeepjournal.orgcore.ac.uk For instance, the methoxy group in the target compound can be introduced via alkylation using methyl iodide under basic conditions, facilitated by a phase-transfer catalyst.
The efficacy of PTC in the synthesis of related compounds, such as the esterification of carboxylic acids, has been demonstrated. mdpi.com In these reactions, the carboxylate anion is transferred from an aqueous phase to an organic phase where it reacts with an alkylating agent. mdpi.com The choice of catalyst, solvent, and reaction conditions plays a critical role in optimizing the yield and selectivity of the desired product. mdpi.com
| Factor | Description | Impact on Reaction |
|---|---|---|
| Catalyst Type | Typically quaternary ammonium or phosphonium (B103445) salts. Chiral catalysts can be used for asymmetric synthesis. crdeepjournal.orgmdpi.com | Affects the efficiency of ion transport between phases and can influence stereoselectivity. core.ac.uk |
| Solvent System | Commonly a biphasic system, such as water-toluene or solid-liquid. crdeepjournal.orgmdpi.com | Influences the solubility of reactants and the catalyst, thereby affecting reaction rates. |
| Reactant Concentration | Concentration of the substrate, alkylating agent, and base. | Can impact reaction kinetics and the formation of byproducts. |
| Temperature | Reaction temperature can be varied to optimize the rate and selectivity. | Higher temperatures can increase reaction rates but may also lead to side reactions. |
Electrosynthesis and Electroreductive Alkylation of Carboxylic Acids
Electrosynthesis has emerged as a green and efficient alternative to conventional synthetic methods, utilizing electrons as traceless reagents. bohrium.comgre.ac.uk This approach is applicable to the synthesis and modification of aromatic carboxylic acids, including naphthalene-based structures. Electroreductive alkylation, in particular, offers a direct route to functionalized aromatic compounds from carboxylic acids. bohrium.comresearchgate.net
The electroreductive coupling of carboxylic acids with (hetero)arenes can be achieved using a titanium catalyst, providing a mild and efficient method for deoxygenative functionalization. bohrium.com This process avoids the harsh conditions and stoichiometric reductants often required in traditional Friedel-Crafts alkylations. bohrium.comresearchgate.net The reaction proceeds via the in-situ generation of a ketone intermediate, which then undergoes further reduction. bohrium.com
The Hofer-Moest reaction is another electrochemical pathway where the anodic oxidation of carboxylic acids can lead to the formation of carbocations, which can then be trapped by nucleophiles. nih.gov While challenging for some substrates, this non-Kolbe electrolysis method has been optimized for the synthesis of hindered ethers. nih.gov The choice of electrode material and reaction conditions is crucial for directing the reaction towards the desired product and minimizing side reactions like the Kolbe dimerization. gre.ac.ukgoogle.com
| Method | Description | Key Intermediates | Advantages |
|---|---|---|---|
| Electroreductive Alkylation | Titanium-catalyzed coupling of carboxylic acids with arenes. bohrium.com | Ketyl radical, alkylidene titanocene. bohrium.com | Mild conditions, high regioselectivity, broad substrate scope. bohrium.comresearchgate.net |
| Hofer-Moest Reaction (Non-Kolbe) | Anodic oxidation of carboxylates to form carbocations. nih.gov | Alkyl radicals, carbocations. nih.gov | Direct conversion of carboxylic acids to ethers, alcohols, or esters. nih.gov |
| Kolbe Electrolysis | Anodic decarboxylation of carboxylic acids to form radicals that dimerize. gre.ac.uknih.gov | Alkyl radicals. gre.ac.uk | Formation of C-C bonds. gre.ac.uk |
Stereoselective Synthetic Approaches to Analogues
The development of stereoselective synthetic routes to analogues of this compound is of significant interest, particularly for applications in pharmacology where enantiomeric purity is often critical. Chiral auxiliaries and catalysts are commonly employed to control the stereochemical outcome of reactions.
One approach involves the use of chiral stationary phases for the chromatographic separation of enantiomers. nih.gov For instance, naphthalene-based chiral strong cation exchangers have been developed for the resolution of basic drugs. nih.gov Another strategy is the esterification of a racemic carboxylic acid with a chiral alcohol, such as L-(-)-menthol, to form diastereomers that can be separated chromatographically. beilstein-journals.org This method has been successfully applied in the enantiospecific synthesis of artificial glutamate (B1630785) analogs. beilstein-journals.org
Asymmetric synthesis can also be achieved using chiral phase-transfer catalysts. Catalysts derived from Cinchona alkaloids, for example, have been investigated for their selectivity and activity in asymmetric alkylation reactions. core.ac.uk The design of the catalyst, including the steric and electronic properties of its substituents, significantly influences the enantioselectivity of the reaction. core.ac.uk
Reaction Mechanism Elucidation in Synthetic Pathways
Understanding the reaction mechanisms involved in the synthesis of this compound is fundamental for optimizing reaction conditions and developing new synthetic strategies. The formation of the target compound and its derivatives involves a variety of mechanistic pathways, including electrophilic aromatic substitution, nucleophilic substitution, and radical reactions.
Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and a key mechanism in the synthesis of substituted naphthalenes. masterorganicchemistry.comnptel.ac.in The reaction proceeds in two main steps: the initial attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (a σ-complex or arenium ion), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.comnumberanalytics.comlibretexts.org
In the synthesis of this compound, the introduction of the carboxylic acid group can be achieved through reactions like Friedel-Crafts acylation followed by oxidation, or direct carboxylation. nptel.ac.in The regioselectivity of the substitution is governed by the directing effects of the substituents already present on the naphthalene ring. The methoxy group (-OCH3) is an activating, ortho-, para-directing group, while the carboxylic acid group (-COOH) is a deactivating, meta-directing group. numberanalytics.com The interplay of these directing effects is crucial in multi-step syntheses.
The generation of the electrophile is often facilitated by a catalyst. libretexts.orglibretexts.org For example, in Friedel-Crafts acylation, a Lewis acid like AlCl3 is used to generate a highly electrophilic acylium ion from an acyl chloride or anhydride (B1165640). nptel.ac.in
Nucleophilic Substitution Processes
Nucleophilic substitution reactions are also relevant in the synthesis and modification of this compound and its derivatives. rsc.org Nucleophilic aromatic substitution (SNAr) typically occurs on aromatic rings that are activated by electron-withdrawing groups. juniperpublishers.comnih.gov The mechanism generally involves the addition of a nucleophile to the aromatic ring to form a Meisenheimer complex, followed by the departure of a leaving group. nih.gov
While the naphthalene ring itself is electron-rich, the presence of substituents can modulate its reactivity towards nucleophiles. For instance, the methoxy group at the 5-position could potentially be substituted by other functional groups under specific conditions. The kinetics and mechanism of such substitutions are influenced by the nature of the nucleophile, the leaving group, and the solvent. rsc.org Studies on related systems have shown that a stronger nucleophile can lead to less bond cleavage in the transition state, while a better leaving group results in less bond formation. rsc.org
Radical Intermediates and Pathways in Formation
Radical intermediates play a significant role in several synthetic pathways leading to this compound and its derivatives, particularly in electrochemical methods. researchgate.netnih.gov In electrosynthesis, the anodic oxidation of carboxylates can lead to the formation of carboxyl radicals, which can then undergo decarboxylation to generate alkyl or aryl radicals. gre.ac.uknih.gov These radicals can then participate in a variety of reactions, including dimerization (Kolbe reaction) or further oxidation to carbocations (Hofer-Moest reaction). gre.ac.uknih.gov
Visible-light photoredox catalysis is another modern technique that utilizes radical intermediates. nih.govchemistryviews.org Carboxylic acids can be converted into acyl radical precursors through the transient formation of a reactive anhydride intermediate. nih.gov These acyl radicals can then undergo intramolecular hydroacylation of olefins to form cyclic ketones. chemistryviews.org The generation of radicals from carboxylic acids can also be achieved using silver catalysts in reactions like the Minisci reaction, where the resulting alkyl radical can functionalize heteroarenes. nih.gov
The phthalimide-N-oxyl (PINO) radical, generated electrochemically from N-hydroxyphthalimide (NHPI), can act as a hydrogen-atom-transfer (HAT) mediator for the selective benzylic oxidation of methylarenes. nih.gov This mediated electrolysis operates at lower anode potentials compared to direct electrolysis and exhibits improved substrate scope. nih.gov
Carboxylic Acid Activation Mechanisms
The conversion of this compound into derivatives such as esters, amides, or acid halides requires the activation of the carboxylic acid functional group. This activation is a necessary step because the hydroxyl (-OH) group of the carboxylic acid is a poor leaving group. The primary goal of activation is to convert the hydroxyl group into a moiety that can be easily displaced by a nucleophile. Several established mechanisms in organic chemistry are employed for this purpose, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic acyl substitution.
While specific studies detailing the activation mechanisms exclusively for this compound are not extensively documented, the compound is expected to follow the general, well-established pathways for carboxylic acid activation. These mechanisms are fundamental to the synthesis of its various derivatives.
Formation of Acyl Chlorides
One of the most common methods for activating a carboxylic acid is to convert it into a highly reactive acyl chloride. Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride are frequently used for this transformation. libretexts.orgchemguide.co.uk
The mechanism with thionyl chloride proceeds as follows:
The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. youtube.com
A chloride ion is expelled, and a proton is subsequently lost, forming a highly reactive acyl chlorosulfite intermediate. This key step transforms the hydroxyl group into a much better leaving group. openstax.org
The chloride ion, acting as a nucleophile, then attacks the carbonyl carbon of the intermediate. libretexts.orglibretexts.org
This nucleophilic attack leads to the reformation of the carbonyl double bond and the elimination of the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion. khanacademy.org
The formation of gaseous byproducts (SO₂ and HCl) drives the reaction to completion, making this an efficient and irreversible method for producing the acyl chloride of this compound. khanacademy.org This resulting acyl chloride is a versatile intermediate for synthesizing esters and amides.
Activation via Carbodiimides for Amide Synthesis
For the direct synthesis of amides from this compound and an amine, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is a standard and mild procedure. cbijournal.com The direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures because the basic amine can deprotonate the acidic carboxylic acid to form an unreactive carboxylate salt. khanacademy.org
The carbodiimide (B86325) activation mechanism involves these steps:
The carboxylic acid adds to one of the C=N double bonds of the carbodiimide (e.g., EDC).
This addition forms a highly reactive O-acylisourea intermediate, which is an excellent leaving group. nih.gov
The amine, acting as the nucleophile, attacks the carbonyl carbon of this activated intermediate.
The amide bond is formed, and the carbodiimide is released as a urea (B33335) byproduct (e.g., dicyclohexylurea), which is often insoluble and can be removed by filtration. khanacademy.org
Additives such as 1-Hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. nih.govresearchgate.net HOBt can react with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and racemization, and then reacts with the amine to yield the desired amide. nih.gov
Fischer Esterification
The Fischer esterification is a classic method for converting carboxylic acids into esters using an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com This is an equilibrium-controlled process. masterorganicchemistry.com
The mechanism involves the following key stages:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of this compound, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com
Nucleophilic Attack by Alcohol: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, while the carbonyl double bond is reformed.
Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product.
To favor the formation of the ester, the reaction equilibrium is typically shifted towards the products by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com
Data Tables
Table 1: Summary of Carboxylic Acid Activation Mechanisms
| Activation Method | Reagent(s) | Reactive Intermediate | Typical Subsequent Reaction |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | Acyl chlorosulfite | Nucleophilic acyl substitution with amines, alcohols, etc. |
| Carbodiimide Coupling | EDC, DCC (often with HOBt) | O-acylisourea | Amide formation |
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Protonated carbonyl | Ester formation |
Derivatization and Functionalization Strategies of 5 Methoxynaphthalene 1 Carboxylic Acid
Esterification Reactions and Derivatives
Esterification of 5-methoxynaphthalene-1-carboxylic acid is a fundamental derivatization technique to modify its polarity and reactivity. This can be achieved through several methods, each with its own advantages and specific applications.
Acid-Catalyzed Esterification (Fischer Type)
The Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven reaction typically employs an excess of the alcohol or the removal of water to drive the reaction towards the ester product. masterorganicchemistry.com For the esterification of this compound, common acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl).
The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. masterorganicchemistry.commasterorganicchemistry.com
While specific reaction conditions for the Fischer esterification of this compound are not extensively detailed in readily available literature, the general principles of this reaction are well-established. The choice of alcohol can be varied to produce a range of esters with different alkyl or aryl groups, thereby modulating the compound's properties.
Table 1: General Conditions for Fischer Esterification
| Parameter | Condition |
| Reactants | This compound, Alcohol (e.g., Methanol (B129727), Ethanol) |
| Catalyst | Strong acid (e.g., H₂SO₄, HCl) |
| Solvent | Excess of the reactant alcohol |
| Temperature | Typically reflux |
| Reaction Time | Varies depending on reactants and catalyst |
Methylation Using Specific Reagents (e.g., Diazomethane)
Methylation of carboxylic acids offers a highly efficient route to their corresponding methyl esters. Diazomethane (B1218177) (CH₂) is a particularly effective reagent for this transformation, reacting rapidly and cleanly with carboxylic acids at room temperature to yield methyl esters with nitrogen gas as the only byproduct.
The reaction mechanism involves the protonation of diazomethane by the carboxylic acid to form a methyldiazonium ion and the carboxylate anion. The carboxylate then acts as a nucleophile, attacking the methyl group of the methyldiazonium ion in an Sₙ2 reaction, leading to the formation of the methyl ester and the liberation of dinitrogen gas.
Due to the hazardous nature of diazomethane, which is both toxic and explosive, it is often generated in situ for immediate use. While this method provides high yields, its application is generally limited to small-scale syntheses due to safety concerns.
Formation of Carboxylic Acid Derivatives
Beyond esters, the carboxylic acid functionality of this compound can be converted into a variety of other important derivatives, including amides, anhydrides, and acyl halides. These derivatives serve as versatile intermediates for further synthetic transformations.
Amide Synthesis
Amides of this compound can be prepared through the coupling of the carboxylic acid with a primary or secondary amine. Direct reaction between a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, coupling agents are typically employed to activate the carboxylic acid.
Common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction and suppress side reactions. nih.govlibretexts.orgchemistrysteps.com The carboxylic acid reacts with the coupling agent to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. libretexts.org
Table 2: Common Coupling Agents for Amide Synthesis
| Coupling Agent | Additive (Optional) | General Conditions |
| DCC | HOBt, DMAP | Anhydrous organic solvent (e.g., DCM, DMF), Room temperature |
| EDC | HOBt, DMAP | Anhydrous organic solvent (e.g., DCM, DMF), Room temperature |
Anhydride (B1165640) Formation
Symmetrical anhydrides of this compound can be synthesized through the dehydration of two equivalents of the carboxylic acid. This is typically achieved by heating the carboxylic acid, often in the presence of a strong dehydrating agent such as acetic anhydride or by using other reagents like trifluoroacetic anhydride. tcichemicals.com
Another approach involves the reaction of the carboxylate salt with an acyl halide, such as 5-methoxynaphthalene-1-carbonyl chloride. This method allows for the synthesis of both symmetrical and mixed anhydrides.
Acyl Halide Generation
Acyl halides, particularly acyl chlorides, are highly reactive carboxylic acid derivatives that serve as important precursors for the synthesis of esters, amides, and anhydrides. The conversion of this compound to its corresponding acyl chloride can be accomplished using various halogenating agents.
Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. libretexts.org The reaction proceeds with the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture, simplifying purification. researchgate.net Other reagents such as phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂) can also be employed. researchgate.net The resulting 5-methoxynaphthalene-1-carbonyl chloride is a versatile intermediate for a wide range of nucleophilic acyl substitution reactions. For instance, the synthesis of N-[3-(heteroaryl)propyl]-6-methoxynaphthalene-2-carboxamides has been achieved by condensing the analogous 6-methoxy-2-naphthoyl chloride with various amines. patsnap.com
Table 3: Reagents for Acyl Chloride Formation
| Reagent | Byproducts |
| Thionyl chloride (SOCl₂) | SO₂, HCl |
| Phosphorus pentachloride (PCl₅) | POCl₃, HCl |
| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl |
Modifications of the Naphthalene (B1677914) Moiety
The naphthalene core of this compound is a versatile scaffold for chemical modification. The presence of an electron-donating methoxy (B1213986) group (-OCH₃) and an electron-withdrawing carboxylic acid group (-COOH) influences the regioselectivity of substitution reactions on the aromatic rings. These modifications are crucial for synthesizing a variety of derivatives with tailored properties.
Halogenation introduces halogen atoms (F, Cl, Br, I) onto the naphthalene ring, a critical step for creating intermediates for further functionalization, particularly in cross-coupling reactions. The positions of halogenation are dictated by the directing effects of the existing substituents.
Electrophilic aromatic bromination is a common modification. Reagents like N-Bromosuccinimide (NBS) are often used for the bromination of activated aromatic compounds under mild conditions. cambridgescholars.com For methoxynaphthalene systems, methods involving the in situ generation of bromine from hydrogen bromide and an oxidizing agent like hydrogen peroxide have been developed. google.com The reaction temperature is typically controlled between 20 to 90 °C to manage selectivity. google.com While direct halogenation of this compound is feasible, the directing effects of both the activating methoxy group and the deactivating carboxylic acid group can lead to a mixture of isomers.
A more advanced and regioselective strategy is decarboxylative halogenation. This method replaces the carboxylic acid group directly with a halogen atom. Recent developments have established unified catalytic methods using copper to convert (hetero)aryl carboxylic acids into a full range of aryl halides (F, Cl, Br, I). princeton.edu This approach leverages an aryl radical intermediate, which can then undergo either atom transfer to yield bromo- or iodoarenes or be captured by copper for subsequent reductive elimination to form chloro- or fluoroarenes. princeton.edu This technique provides a powerful alternative to traditional electrophilic substitution, offering a different pattern of substitution. nih.gov
Table 1: Halogenation Approaches for Naphthalene Systems
| Reaction Type | Typical Reagents | Key Features | Potential Product Type |
|---|---|---|---|
| Electrophilic Bromination | N-Bromosuccinimide (NBS); HBr/H₂O₂ | Substitutes hydrogen on the aromatic ring; regioselectivity is influenced by existing substituents. cambridgescholars.comgoogle.com | Bromo-5-methoxynaphthalene-1-carboxylic acid |
| Decarboxylative Halogenation | Cu catalyst, Oxidant, Halogen Source (e.g., N-Bromosuccinimide) | Replaces the -COOH group with a halogen; offers alternative regiochemistry. princeton.edu | 1-Bromo-5-methoxynaphthalene |
Carbon-carbon bond formation is fundamental to organic synthesis, allowing for the extension of molecular frameworks. sigmaaldrich.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for this purpose and are widely used to synthesize complex molecules like polyolefins, styrenes, and substituted biphenyls. wikipedia.orgwikipedia.org These reactions typically require an organohalide or triflate as one of the coupling partners. Therefore, the halogenated derivatives of this compound, as discussed in the previous section, are key precursors.
Suzuki Coupling: The Suzuki reaction creates a C-C bond by coupling an organoboron species (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For instance, a bromo-derivative of this compound could be coupled with an arylboronic acid to form a biaryl structure. The mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (which must first be activated by a base) and subsequent reductive elimination to yield the product and regenerate the catalyst. organic-chemistry.org
Heck Coupling: The Heck reaction (or Mizoroki-Heck reaction) couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction is a cornerstone of C-C bond formation and follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org For example, a patent describes the Heck coupling of 2-bromo-6-methoxynaphthalene (B28277) with crotonamide, catalyzed by PdCl₂ with a phosphine (B1218219) ligand and triethylamine (B128534) as the base, to produce 3-(6-methoxynaphthyl-2-)-crotonamide. google.com While this example uses a different isomer, the principle is directly applicable to derivatives of this compound. The presence of a carboxylic acid group on the substrate can even serve as a directing group to control the regioselectivity of the arylation. nih.govchemrxiv.org
Table 2: Palladium-Catalyzed Coupling Reactions
| Reaction | Required Substrate | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|---|
| Suzuki Coupling | Halo-5-methoxynaphthalene-1-carboxylic acid | Aryl/Vinyl Boronic Acid | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl- or Vinyl-substituted naphthalene |
| Heck Reaction | Halo-5-methoxynaphthalene-1-carboxylic acid | Alkene | Pd(0) source (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Alkene-substituted naphthalene |
Structural Transformations of the Carboxylic Acid Group
The carboxylic acid functional group is a primary site for structural transformations, including reduction to an alcohol or complete removal via decarboxylation.
The reduction of carboxylic acids to primary alcohols is a fundamental transformation. Due to the low electrophilicity of the carboxylate carbon, strong reducing agents are required.
Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this conversion, readily reducing carboxylic acids to 1° alcohols. libretexts.orgchemistrysteps.comcommonorganicchemistry.com The reaction typically proceeds in an ethereal solvent like tetrahydrofuran (B95107) (THF) followed by an aqueous workup. The mechanism involves an initial deprotonation of the acid by the hydride, followed by coordination of aluminum to the carbonyl oxygen. chemistrysteps.com This is followed by two consecutive hydride transfers, proceeding through an aldehyde intermediate which is immediately reduced further to the alcohol, as aldehydes are more reactive than the starting carboxylic acid. libretexts.orgchemistrysteps.com
Borane (BH₃), often used as a complex with THF (BH₃-THF) or dimethyl sulfide (B99878) (BH₃-SMe₂), is another effective reagent. commonorganicchemistry.com Borane is notable for its ability to selectively reduce carboxylic acids in the presence of other reducible functional groups like esters. commonorganicchemistry.com More recently, catalytic methods using earth-abundant metals have been developed. For example, manganese(I) carbonyl complexes can catalyze the hydrosilylation of carboxylic acids, which, after hydrolysis, yield the corresponding primary alcohols under mild conditions. nih.gov
The reduction of this compound would yield (5-methoxynaphthalen-1-yl)methanol.
Table 3: Reduction of Carboxylic Acid to Primary Alcohol
| Reagent | Typical Conditions | Key Characteristics |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 1) LiAlH₄ in THF; 2) H₃O⁺ workup | Highly reactive, non-selective, strong reducing agent. libretexts.orgcommonorganicchemistry.com |
| Borane-Tetrahydrofuran (BH₃-THF) | BH₃-THF in THF | Selectively reduces carboxylic acids in the presence of esters. commonorganicchemistry.com |
| Manganese(I) Catalysis | [MnBr(CO)₅], PhSiH₃ in solvent | Catalytic method using an earth-abundant metal under mild conditions. nih.gov |
Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org While carboxylic acids with a β-carbonyl group undergo decarboxylation readily upon heating via a cyclic transition state, simple aromatic carboxylic acids are generally more stable and require more stringent conditions or a catalyst. masterorganicchemistry.com
The decarboxylation of aromatic carboxylic acids can be facilitated by transition metal catalysts. Copper-based catalysts, in particular, have been shown to be effective. For example, an inexpensive system generated from copper(I) oxide and 1,10-phenanthroline (B135089) can achieve smooth protodecarboxylation of various aromatic carboxylic acids under microwave irradiation. organic-chemistry.org Palladium is another effective metal. Research has shown that aryl-aliphatic acids can be decarboxylated at relatively low temperatures (e.g., 90 °C) on carbon-supported palladium nanoparticles, where the active phase is palladium hydride (α-PdHₓ). pnnl.gov The proposed mechanism involves the dissociation of the α-C-H bond on the palladium surface, followed by the cleavage of the C-COO bond. pnnl.gov For this compound, which lacks an α-hydrogen, the mechanism would likely proceed through the formation of an aryl-metal intermediate followed by protonolysis. The reaction is entropically favored due to the release of gaseous CO₂. rwth-aachen.de Successful decarboxylation of this compound results in the formation of 1-methoxynaphthalene (B125815).
Theoretical and Computational Chemistry Studies
Electronic Structure and Quantum Chemical Parameters
Quantum chemical calculations provide a detailed picture of the electronic distribution within the molecule, which is essential for understanding its reactivity and spectroscopic properties.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. irjweb.com
For 5-methoxynaphthalene-1-carboxylic acid, the HOMO is expected to be primarily localized over the electron-rich naphthalene (B1677914) ring and the electron-donating methoxy (B1213986) group. The LUMO is anticipated to be distributed across the naphthalene system and the electron-withdrawing carboxylic acid group. This distribution indicates that the molecule is susceptible to electrophilic attack on the ring and nucleophilic attack at the carboxyl carbon.
Table 2: Representative Frontier Molecular Orbital Energies (Illustrative)
| Parameter | Predicted Value (eV) | Significance |
| E(HOMO) | ~ -6.2 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| E(LUMO) | ~ -1.8 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| ΔE (Gap) | ~ 4.4 eV | HOMO-LUMO energy gap; indicates chemical reactivity and kinetic stability. |
Note: Values are illustrative, based on DFT calculations for similar aromatic systems. A large gap suggests high stability. elixirpublishers.comnih.gov
In this compound, significant delocalization is expected from the lone pairs (LP) of the oxygen atoms into the antibonding (π) orbitals of the aromatic ring. This hyperconjugation stabilizes the molecule.
Table 3: Major NBO Donor-Acceptor Interactions (Illustrative)
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type and Significance |
| LP (O) of -OCH₃ | π (C5-C10) | High | Delocalization of methoxy lone pair into the aromatic ring, enhancing electron density. |
| LP (O) of C=O | π* (C1-C2) | Moderate | Resonance interaction between the carbonyl group and the naphthalene ring. |
| π (C2-C3) | π* (C1-C(OOH)) | Moderate | Conjugation within the π-system of the naphthalene ring and the carboxyl group. |
Note: LP denotes a lone pair orbital. E(2) is the stabilization energy, indicating the strength of the delocalization interaction. Higher E(2) values signify stronger interactions. elixirpublishers.comresearchgate.net
The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for predicting chemical reactivity. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying electron-rich and electron-poor regions. researchgate.net
The MEPS of this compound would show distinct regions:
Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are expected to be concentrated around the highly electronegative oxygen atoms of the carbonyl group (C=O) and the methoxy group (-OCH₃). elixirpublishers.comias.ac.in
Positive Potential (Blue): This electron-poor region is susceptible to nucleophilic attack. The most positive potential is expected to be located on the acidic hydrogen atom of the carboxylic acid's hydroxyl group (-OH). elixirpublishers.com
Neutral/Near-Neutral Potential (Green): The carbon framework of the naphthalene ring would exhibit a more neutral potential, though the π-electron clouds above and below the ring would create a region of mild negative potential.
This map provides a clear, intuitive guide to the molecule's reactive sites, corroborating the insights gained from FMO and NBO analyses.
Compound Index
| Compound Name |
| This compound |
| 1,5-dimethoxynaphthalene |
| 1-hydroxynaphthalene-2-carboxylic acid |
Energetic and Thermodynamic Properties
Computational methods are instrumental in determining the energetic and thermodynamic properties of molecules like this compound, providing data that is crucial for understanding its stability and reactivity.
High-level quantum chemical calculations, such as the Gaussian-n (G3, G4) theories or composite methods like CBS-QB3, are commonly used to accurately predict enthalpies of formation for organic molecules. These methods involve a series of calculations at different levels of theory and basis sets to extrapolate to a high-accuracy energy.
For a related compound, 1-methoxynaphthalene (B125815), a combined experimental and computational study has been conducted to determine its standard molar enthalpy of formation in the gaseous phase. Such studies serve as a benchmark for the computational methodologies that can be applied to this compound. The presence of the carboxylic acid group at the 1-position is expected to significantly influence the enthalpy of formation due to the introduction of additional C-C, C=O, and O-H bonds, as well as potential intramolecular interactions.
A typical computational workflow to determine the standard molar enthalpy of formation for this compound would involve:
Geometry Optimization: The molecule's 3D structure is optimized using a reliable method like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
Vibrational Frequency Calculation: These calculations are performed at the same level of theory to confirm the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.
Single-Point Energy Calculation: A more accurate single-point energy is calculated using a higher level of theory or a larger basis set.
Atomization Energy Calculation: The energy required to break the molecule into its constituent atoms is calculated.
Enthalpy of Formation Calculation: The standard molar enthalpy of formation is then derived using the calculated atomization energy and the known experimental enthalpies of formation of the individual atoms.
Computational chemistry is a powerful tool for investigating the mechanisms and energetics of chemical reactions involving this compound. DFT calculations are frequently employed to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.
For instance, the oxidation or reduction of this compound can be modeled computationally. By calculating the energies of the reactants, proposed intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides valuable information about the reaction's feasibility (thermodynamics) and rate (kinetics).
The characterization of a transition state is a critical aspect of these studies. A transition state is a first-order saddle point on the potential energy surface, meaning it is a maximum in the direction of the reaction coordinate and a minimum in all other directions. Computationally, a transition state is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The activation energy (Ea) of a reaction, which is the energy difference between the reactants and the transition state, can be calculated from the reaction energy profile. This information is vital for predicting reaction rates and understanding how factors like substituents or catalysts might influence the reaction pathway. For this compound, computational studies could explore, for example, the mechanism of electrophilic aromatic substitution, providing insights into the regioselectivity of such reactions.
Spectroscopic Property Prediction and Correlation
Computational methods are widely used to predict and interpret various types of molecular spectra. These predictions are invaluable for confirming molecular structures and understanding the relationship between structure and spectroscopic properties.
Computational vibrational spectroscopy is a mature field that allows for the accurate prediction of FT-IR and FT-Raman spectra. DFT calculations, particularly with hybrid functionals like B3LYP and a variety of basis sets, have been shown to provide excellent agreement with experimental vibrational spectra for many organic molecules, including naphthalene derivatives.
A computational study on the related molecule 1-methoxynaphthalene has demonstrated the utility of DFT in assigning vibrational modes. niscpr.res.in A similar approach can be applied to this compound. The process typically involves:
Geometry Optimization: Obtaining the equilibrium geometry of the molecule.
Frequency Calculation: Calculating the harmonic vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman).
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.
The analysis of the calculated vibrational modes allows for a detailed assignment of the peaks observed in the experimental spectra. For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid group, the C=O stretch, the C-O stretches of the methoxy and carboxylic acid groups, and various aromatic C-H and C-C stretching and bending modes. The table below provides a hypothetical correlation of key vibrational modes based on known ranges for similar functional groups.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Predicted Intensity/Activity |
|---|---|---|
| O-H stretch (carboxylic acid dimer) | 2500-3300 (broad) | Strong (IR) |
| C-H stretch (aromatic) | 3000-3100 | Medium (IR), Strong (Raman) |
| C-H stretch (methoxy) | 2850-2960 | Medium (IR), Medium (Raman) |
| C=O stretch (carboxylic acid) | 1680-1710 | Very Strong (IR) |
| C=C stretch (aromatic) | 1450-1600 | Medium to Strong (IR & Raman) |
| C-O stretch (methoxy, aryl-O) | 1230-1270 | Strong (IR) |
| C-O stretch (carboxylic acid) | 1210-1320 | Strong (IR) |
| O-H bend (in-plane) | 1395-1440 | Medium (IR) |
| O-H bend (out-of-plane) | 920-950 | Broad, Medium (IR) |
The prediction of NMR chemical shifts is another area where computational chemistry provides significant insights. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating NMR shielding tensors, from which chemical shifts are derived.
By calculating the ¹H and ¹³C NMR spectra of this compound, one can aid in the assignment of experimental spectra and confirm the molecular structure. The accuracy of the calculated chemical shifts depends on the level of theory, the basis set, and whether solvent effects are included in the calculation.
For this compound, key features in the predicted ¹H NMR spectrum would include a singlet for the methoxy protons, a set of signals for the aromatic protons, and a downfield signal for the acidic proton of the carboxylic acid group. In the ¹³C NMR spectrum, characteristic signals would be expected for the carbonyl carbon, the methoxy carbon, and the aromatic carbons. The table below presents expected chemical shift ranges for the key atoms in this compound.
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | 10-13 | 165-185 |
| Aromatic (Ar-H) | 7.0-8.5 | 110-140 |
| Methoxy (-OCH₃) | 3.8-4.0 | 55-65 |
Advanced Theoretical Methodologies
Beyond standard DFT calculations, more advanced theoretical methodologies can be applied to study the intricate properties of this compound. These methods can provide a more accurate description of electron correlation, excited states, and complex molecular environments.
Multireference Methods: For studying excited states and photochemical processes, methods like the Complete Active Space Self-Consistent Field (CASSCF) and its extensions (e.g., CASPT2) are more appropriate than single-reference methods like DFT. These methods are particularly useful for molecules with significant electronic delocalization, such as naphthalene derivatives, and can accurately describe the electronic transitions that give rise to their UV-Vis spectra.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM): To study the behavior of this compound in a complex environment, such as in solution or interacting with a biological macromolecule, QM/MM methods can be employed. In this approach, the region of interest (the solute) is treated with a high-level QM method, while the surrounding environment (the solvent or protein) is treated with a more computationally efficient MM force field. This allows for the inclusion of environmental effects on the molecule's properties and reactivity. A specific implementation of this is the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method. gaussian.com
Ab Initio Molecular Dynamics (AIMD): AIMD simulations allow for the study of the dynamic behavior of a molecule over time, with the forces on the atoms being calculated "on the fly" using a quantum mechanical method. This approach can be used to investigate dynamic processes such as conformational changes, proton transfer, and reaction dynamics in solution, providing a more realistic picture than static calculations. For example, AIMD could be used to study the deprotonation dynamics of the carboxylic acid group in water. amazonaws.com
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations are instrumental in predicting its geometry, vibrational frequencies, and electronic properties.
Detailed research findings from studies on closely related naphthalene derivatives demonstrate the utility of DFT. For instance, calculations are often performed using the B3LYP functional combined with various basis sets, such as 6-31G(d,p) or cc-pVDZ, to achieve a balance between accuracy and computational cost. nih.govelixirpublishers.com Such studies allow for the optimization of the molecular structure, predicting bond lengths and angles.
DFT is also applied to analyze the influence of substituents on the naphthalene core. For this compound, calculations can elucidate how the electron-donating methoxy group (-OCH₃) and the electron-withdrawing carboxylic acid group (-COOH) affect the charge distribution across the molecule. This is often visualized using Molecular Electrostatic Potential (MEP) maps, which highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.
Furthermore, DFT is used to predict vibrational spectra (FT-IR and FT-Raman). nih.gov By calculating the harmonic frequencies, a theoretical spectrum can be generated and compared with experimental data to aid in the assignment of vibrational modes. elixirpublishers.com Other applications include Natural Bond Orbital (NBO) analysis to study intramolecular interactions and charge delocalization, as well as Frontier Molecular Orbital (FMO) analysis to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. nih.govresearchgate.net
| DFT Application | Typical Functional/Basis Set | Information Gained | Relevance to this compound |
|---|---|---|---|
| Geometry Optimization | B3LYP/6-31G(d,p) | Provides the lowest energy structure, bond lengths, and angles. | Predicts the most stable 3D conformation of the molecule. |
| Vibrational Frequency Analysis | B3LYP/6-311+G(d) | Calculates theoretical IR and Raman spectra for peak assignment. elixirpublishers.com | Aids in the interpretation of experimental spectroscopic data. |
| Natural Bond Orbital (NBO) Analysis | B3LYP/cc-pVDZ | Investigates charge distribution, hybridization, and intramolecular hydrogen bonding. nih.govelixirpublishers.com | Quantifies the electronic influence of the methoxy and carboxylic acid groups. |
| Frontier Molecular Orbital (FMO) Analysis | M06-2X/6-311+G(d) | Determines HOMO-LUMO energy gap, ionization potential, and electron affinity. researchgate.net | Predicts chemical reactivity and sites for electronic excitation. |
| Molecular Electrostatic Potential (MEP) | B3LYP/6-31G(d,p) | Maps electron density to identify electrophilic and nucleophilic sites. nih.gov | Visualizes reactive centers on the molecule for predicting interaction sites. |
Ab Initio Calculations
Ab initio (from first principles) calculations are another class of quantum chemistry methods that rely on solving the Schrödinger equation without using empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are often more computationally demanding than DFT but can provide highly accurate results.
For molecules like this compound, ab initio calculations are particularly useful for studying conformational isomerism. A study on the related compound 1-methoxynaphthalene used ab initio methods (HF, MP2//HF) to identify and characterize two rotational isomers (rotamers). manipal.edu The calculations determined that in addition to a stable planar conformation, a second, higher-energy conformer exists where the methoxy group is oriented perpendicular to the naphthalene ring. manipal.edu
Applying this approach to this compound would involve mapping the potential energy surface as a function of the torsion angles of the methoxy and carboxylic acid groups. This would reveal the energy barriers to rotation and identify all stable and metastable conformers. Such information is critical for understanding the molecule's flexibility and the population of different conformers at various temperatures, which can influence its chemical and biological activity.
| Ab Initio Method | Key Features | Typical Application |
|---|---|---|
| Hartree-Fock (HF) | A mean-field approach that does not fully account for electron correlation. | Provides a good starting point for geometry optimization and wave function analysis. manipal.edu |
| Møller-Plesset Perturbation Theory (MP2) | Includes electron correlation effects, offering higher accuracy than HF. | Calculates more accurate energies for different isomers and transition states. manipal.edu |
| Configuration Interaction (CI) / Coupled Cluster (CC) | Highly accurate methods that provide a more complete treatment of electron correlation. | Used for high-accuracy benchmark calculations of energy and molecular properties. |
Molecular Dynamics Simulations of Molecular Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of molecular behavior and interactions in various environments.
While specific MD studies on this compound are not prevalent, research on naphthalene and its derivatives illustrates the potential applications. researchgate.net MD simulations can be used to investigate the behavior of the molecule in solution, predicting its solvation properties, diffusion, and aggregation tendencies. For example, simulations could model how this compound molecules interact with each other and with solvent molecules like water, revealing tendencies to form dimers or larger clusters through hydrogen bonding and π–π stacking.
MD simulations are also invaluable for studying the interaction of small molecules with larger biological targets. nih.gov If this compound were being investigated as a ligand for a protein, MD simulations could model the binding process, the stability of the ligand-protein complex, and the conformational changes that occur upon binding. frontiersin.org Other advanced MD applications include studying the adsorption of naphthalene derivatives onto surfaces or predicting crystal growth patterns from solution. mdpi.comarxiv.org Born-Oppenheimer Molecular Dynamics (BOMD) simulations, which combine classical nuclear motion with quantum mechanical electronic structure calculations, can be used to rationalize the dynamic behavior of weakly bound complexes, such as the interaction of water molecules with the naphthalene surface. nih.gov
| Simulation Type | System Studied | Key Insights |
|---|---|---|
| All-Atom MD in Solution | Molecule in a solvent box (e.g., water, ethanol). | Solvation free energy, diffusion coefficient, aggregation behavior, dimer formation. nih.gov |
| MD of Crystal Growth | Supersaturated solution with a crystal seed. | Prediction of steady-state crystal shape and face-specific growth mechanisms. arxiv.org |
| MD of Surface Adsorption | Molecule near a surface (e.g., clay, graphene). | Interaction energies, distribution on the surface, mobility. mdpi.com |
| Ligand-Protein Docking & MD | Molecule interacting with a biological macromolecule. | Binding affinity, stability of the complex, conformational changes, key interactions. nih.gov |
Advanced Analytical Methodologies in Research
High-Resolution Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure and crystalline form of 5-methoxynaphthalene-1-carboxylic acid.
Single Crystal X-ray Diffraction: For analogous compounds like 1-naphthoic acid and 2-naphthoic acid, single-crystal XRD has been used to redetermine their structures and investigate the disorder of the carboxylic acid groups. nih.gov In these structures, the acid molecules typically form cyclic dimers through hydrogen bonding between the carboxylic acid moieties. nih.gov It is expected that this compound would also exhibit such dimeric structures in the solid state, influenced by the electronic effects of the methoxy (B1213986) group. The precise bond lengths and angles, as well as the planarity of the naphthalene (B1677914) ring system, would be definitively established through single-crystal analysis.
Powder X-ray Diffraction (PXRD): PXRD is essential for analyzing polycrystalline samples, providing a characteristic "fingerprint" of a specific crystalline form. americanpharmaceuticalreview.com This technique is invaluable for identifying different polymorphs, which may have distinct physical properties. A typical PXRD pattern displays diffraction intensity as a function of the diffraction angle (2θ). For a new crystalline form of a related compound, 5-methoxy-1H-indole-2-carboxylic acid, PXRD was used to confirm its unique solid-state structure. nih.gov A hypothetical PXRD pattern for this compound would consist of a series of peaks at specific 2θ values, the positions and intensities of which are determined by the crystal lattice.
Below is a hypothetical data table illustrating the kind of information that would be obtained from a single-crystal XRD study of a methoxynaphthalene carboxylic acid derivative.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 6.2 |
| c (Å) | 15.4 |
| β (°) | 95.5 |
| Volume (ų) | 805 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.67 |
| R-factor | 0.045 |
High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of this compound and for the structural elucidation of its derivatives through fragmentation analysis. The exact mass of the molecular ion provides a highly accurate molecular formula.
For this compound (C₁₂H₁₀O₃), the calculated monoisotopic mass is 202.06299 Da. researchgate.net HRMS techniques such as Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers can confirm this mass with high precision, typically within a few parts per million (ppm).
In tandem mass spectrometry (MS/MS) experiments, the molecular ion is fragmented to produce a characteristic pattern that aids in structural confirmation. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). nih.gov For this compound, key fragmentation patterns would involve these losses, as well as cleavages related to the methoxy group and the naphthalene ring system.
Below is a table of expected high-resolution mass fragments for this compound.
| Fragment Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₂H₁₁O₃⁺ | 203.07027 |
| [M-H]⁻ | C₁₂H₉O₃⁻ | 201.05572 |
| [M-H₂O-H]⁻ | C₁₂H₇O₂⁻ | 183.04515 |
| [M-COOH]⁻ | C₁₁H₉O⁻ | 157.06590 |
| [M-CH₃-CO-H]⁻ | C₁₀H₅O⁻ | 141.03459 |
Chromatographic Separation and Analysis
Chromatographic techniques are indispensable for the purification and quantitative analysis of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile compounds like this compound. Due to the presence of a chromophore in the naphthalene ring system, UV detection is a suitable method. For related naphthoic acids, absorption maxima are observed in the UV region, which can be used for detection. psu.edu
For enhanced sensitivity and selectivity, especially in complex matrices, derivatization of the carboxylic acid group is often employed. jmchemsci.com Derivatization can introduce a fluorescent tag, allowing for highly sensitive fluorescence detection. Common derivatizing agents for carboxylic acids include reagents that form esters with highly fluorescent moieties. gcms.cz For instance, 2-(2,3-anthracenedicarboximido)ethyl trifluoromethanesulfonate (B1224126) can be used as a fluorescent labeling reagent for carboxylic acids, enabling their determination at very low concentrations. gcms.cz
Another strategy involves derivatization to improve ionization efficiency for mass spectrometric detection. Reagents that introduce a permanently charged group can enhance the signal in ESI-MS.
The table below illustrates a typical HPLC method for the analysis of a derivatized naphthoic acid.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724):Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence (e.g., Ex: 298 nm, Em: 456 nm) |
| Injection Volume | 10 µL |
| Retention Time | Analyte-dependent |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Since this compound is not sufficiently volatile for direct GC analysis, a derivatization step is necessary to convert the polar carboxylic acid group into a less polar, more volatile functional group. nih.gov
Silylation: A common derivatization method is silylation, where the acidic proton of the carboxylic acid is replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The resulting TMS ester is significantly more volatile and thermally stable, making it amenable to GC-MS analysis. nih.gov
Esterification: Another approach is the formation of a methyl ester, for example, by reaction with diazomethane (B1218177) or methanol (B129727) in the presence of an acid catalyst. nih.gov These methyl esters are also suitable for GC-MS analysis.
The mass spectrometer detector provides both quantitative data and mass spectra of the eluting derivatives. The fragmentation patterns of these derivatives in the mass spectrometer can be used to confirm their identity.
The following table outlines typical GC-MS conditions for the analysis of a silylated carboxylic acid derivative.
| Parameter | Condition |
| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
Structural Elucidation Approaches for Derivatives
The synthesis of derivatives of this compound, such as amides or esters, requires thorough structural elucidation to confirm that the desired transformation has occurred. This is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule. For a derivative, changes in the chemical shifts of protons and carbons near the reaction site provide clear evidence of the transformation. For example, in the formation of an amide, the broad signal of the carboxylic acid proton in the ¹H NMR spectrum would disappear, and new signals corresponding to the amide protons would appear. Similarly, the chemical shift of the carbonyl carbon in the ¹³C NMR spectrum would shift to a value characteristic of an amide carbonyl.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The formation of a derivative is confirmed by the disappearance of the characteristic broad O-H stretch of the carboxylic acid and the appearance of new bands corresponding to the functional group of the derivative (e.g., N-H stretches for an amide).
Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular weight and elemental composition of the new derivative. The fragmentation pattern will also be different from the parent acid, providing further structural information.
A combination of these techniques allows for the unambiguous structural determination of derivatives of this compound, which is essential for understanding their chemical and biological properties.
Quantitative Analysis Techniques
The accurate quantification of this compound is essential for purity assessment in synthesis, quality control, and various research applications. A range of advanced analytical methodologies can be employed for this purpose, with chromatographic and spectroscopic techniques being the most prominent. These methods offer high sensitivity, selectivity, and reproducibility.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of non-volatile organic compounds like this compound. nih.gov Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as a C18 column) and a polar mobile phase, is typically the method of choice. researchgate.net The separation is based on the differential partitioning of the analyte between the two phases.
For this compound, a mobile phase consisting of a mixture of acetonitrile and water, often with a small percentage of an acid like formic acid to ensure the carboxylic acid group remains protonated, provides effective separation and good peak shape. rsc.org Detection is commonly achieved using an ultraviolet (UV) detector, as the naphthalene ring system exhibits strong chromophoric properties. bas.bg Quantification is performed by creating a calibration curve from standards of known concentrations and comparing the peak area of the analyte in an unknown sample. nih.gov
Interactive Table 1: Representative HPLC-UV Method Parameters for Quantification
| Parameter | Typical Value/Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) rsc.org |
| Mobile Phase | Acetonitrile / 0.1% Formic Acid in Water (Gradient Elution) rsc.org |
| Flow Rate | 0.8 - 1.5 mL/min rsc.orgbas.bg |
| Detection Wavelength (λmax) | ~230 nm and ~290 nm (based on naphthalene chromophore) |
| Injection Volume | 20 µL bas.bg |
| Column Temperature | 30 °C bas.bg |
| Linearity (R²) | > 0.999 nih.gov |
| Limit of Quantification (LOQ) | Typically in the low µg/mL to ng/mL range bas.bg |
Spectroscopic Methods
Spectroscopic techniques provide alternative and complementary approaches for quantification.
UV-Visible Spectroscopy: This technique is based on the principle of light absorption by the analyte in a solution. The naphthalene structure of this compound results in characteristic absorption maxima in the UV region. ijpsjournal.comscholarsresearchlibrary.com According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. While less selective than HPLC, it is a rapid and economical method for quantifying the pure compound in a simple matrix. ijpsjournal.com
Quantitative NMR (qNMR): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful primary analytical method that can determine the concentration of a substance without the need for a specific reference standard of the same compound. govst.edu For this compound, the sharp singlet signal from the methoxy (-OCH₃) protons can be integrated and compared to the integral of a known amount of a certified internal standard that does not have overlapping signals. govst.eduunivr.it This provides a direct and highly accurate measure of purity or concentration.
Interactive Table 2: Spectroscopic Data for Quantitative Analysis
| Technique | Parameter | Expected Value / Suitable Compound |
| UV-Visible Spectroscopy | Wavelength of Max. Absorbance (λmax) | ~230-240 nm and ~280-300 nm ijpsjournal.com |
| Quantitative ¹H-NMR | Characteristic Proton Signal | Methoxy group (-OCH₃) singlet |
| Quantitative ¹H-NMR | Expected Chemical Shift (δ) | ~3.8–4.0 ppm |
| Quantitative ¹H-NMR | Suitable Internal Standard | Maleic acid or 1,4-dinitrobene govst.edu |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For highly sensitive and selective quantification, especially in complex matrices, HPLC can be coupled with a mass spectrometer. researchgate.netenv.go.jp LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov Using an electrospray ionization (ESI) source, this compound can be readily ionized, typically forming the deprotonated molecule [M-H]⁻ in negative ion mode. The mass spectrometer can then be set to monitor this specific mass-to-charge ratio (m/z), a technique known as selected ion monitoring (SIM), which provides excellent selectivity and low detection limits.
Interactive Table 3: Representative Mass Spectrometry Parameters
| Parameter | Value/Mode |
| Ionization Technique | Electrospray Ionization (ESI) |
| Polarity | Negative Ion Mode |
| Molecular Formula | C₁₂H₁₀O₃ nih.gov |
| Molecular Weight | 202.21 g/mol nih.gov |
| Parent Ion [M-H]⁻ | m/z 201.05 |
Applications in Materials Science and Engineering
Development of Fluorescent Probes and Imaging Agents from Derivatives
The inherent fluorescence of the naphthalene (B1677914) nucleus makes it an excellent scaffold for the development of fluorescent probes and imaging agents. mdpi.com Derivatives of 5-methoxynaphthalene-1-carboxylic acid are utilized in this field, where the naphthalene moiety acts as the fluorophore, the core component that emits light. sci-hub.se The carboxylic acid group provides a crucial reactive site for covalently attaching so-called "recognition groups." sci-hub.se These appended molecules are designed to selectively bind to specific analytes, such as metal ions or biologically relevant molecules.
This modular design allows for the creation of tailored probes. For instance, a derivative can be engineered to detect Al³⁺ ions, where the binding event triggers a measurable change in the fluorescence emission, enabling quantitative or qualitative analysis. mdpi.com The electron-donating methoxy (B1213986) group on the naphthalene ring can further modulate the photophysical properties, such as the emission wavelength and quantum yield, fine-tuning the probe for specific applications in cellular imaging or environmental sensing. researchgate.net The development of these probes relies on the principle that the interaction between the recognition group and the target analyte alters the electronic structure of the fluorophore, leading to a distinct optical response. mdpi.com
Components in Organic Electronic and Photonic Materials
In the realm of organic electronics, materials with high thermal stability, good solubility for processing, and specific electronic properties are paramount. this compound serves as a precursor for functional organic compounds that can be incorporated into electronic and photonic devices. The rigid, planar aromatic structure of the naphthalene core is advantageous for creating materials with stable morphologies and effective charge transport pathways, which are critical for applications like Organic Light-Emitting Diodes (OLEDs). researchgate.netbeilstein-journals.org
While this specific molecule may be a component of a larger, more complex structure, its fundamental properties are highly relevant. The naphthalene unit contributes to the thermal stability and the electronic energy levels of the final material. The methoxy and carboxylic acid groups can be used to influence solubility in organic solvents, enabling device fabrication through solution-based methods like spin-coating. Furthermore, the carboxylic acid group can act as an anchoring point to attach the molecule to metal oxide surfaces or other components within a multilayered electronic device, ensuring a robust and efficient interface.
Precursors and Modifiers in Polymer Science
This compound is a valuable precursor in polymer science. Naphthalene-based polymers, in general, are known for their high performance, often exhibiting superior thermal stability and mechanical properties compared to their benzene-based counterparts. For example, polyesters derived from naphthalene dicarboxylates show enhanced gas barrier properties, making them suitable for demanding packaging applications. iastate.edu
Given its structure with a single carboxylic acid group, this compound can be employed in several ways:
Chain Modifier: In condensation polymerizations (e.g., for polyesters or polyamides), it can be used as a chain-terminating agent. Its incorporation stops the growth of a polymer chain, allowing for precise control over the final molecular weight of the material.
Functional Pendant Group: It can be incorporated into a polymer to append the methoxynaphthalene group as a side chain. This can be used to modify the properties of the bulk polymer, for instance, by increasing its glass transition temperature (Tg), enhancing its fluorescence, or altering its solubility.
The use of this compound allows polymer chemists to precisely engineer the properties of materials by incorporating a bulky, rigid, and fluorescent naphthalene moiety.
Supramolecular Materials and Frameworks
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form larger, highly organized structures. This compound is an ideal candidate for designing such materials due to its distinct functional groups that promote predictable intermolecular interactions. The carboxylic acid group is a powerful tool in crystal engineering, capable of forming robust and directional hydrogen bonds. rsc.org The extensive aromatic surface of the naphthalene ring facilitates π-π stacking interactions, which are crucial for organizing molecules in the solid state. By leveraging these interactions, it is possible to construct complex supramolecular architectures.
Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed by linking metal ions or clusters with organic ligands. researchgate.net The carboxylic acid group of this compound makes it an excellent candidate to act as an organic linker in MOF synthesis. osti.govresearchgate.net The carboxylate group can coordinate strongly with a wide variety of metal ions, forming the nodes of the framework.
Synthesis: A typical synthesis of a MOF using this linker would involve a solvothermal reaction. The metal salt (e.g., zinc nitrate (B79036) or copper nitrate) and this compound would be dissolved in a high-boiling point solvent, such as N,N-dimethylformamide (DMF), and heated in a sealed vessel for 24 to 72 hours. rroij.com During this process, the components self-assemble into a crystalline, porous framework.
Characterization: The resulting MOF would be characterized by a suite of analytical techniques to confirm its structure and properties. The table below outlines the expected characterization data for a hypothetical MOF constructed with this linker.
| Analysis Technique | Purpose | Anticipated Findings for a 5-methoxynaphthalene-1-carboxylate MOF |
|---|---|---|
| Powder X-Ray Diffraction (PXRD) | Confirm crystallinity and phase purity. | A pattern of sharp, well-defined peaks, indicating a highly ordered, crystalline material. The peak positions are unique to the specific crystal structure. |
| Thermogravimetric Analysis (TGA) | Determine thermal stability and solvent content. | An initial weight loss below 150°C corresponding to the removal of guest solvent molecules (e.g., DMF) from the pores, followed by a stable plateau, and then sharp weight loss above 350-400°C as the framework decomposes. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirm coordination of the carboxylate group. | The disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and a shift in the C=O stretch (~1700 cm⁻¹) to two distinct asymmetric and symmetric COO⁻ stretches, confirming coordination to the metal center. |
| Gas Adsorption (e.g., N₂ at 77 K) | Measure surface area and porosity. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. Analysis would yield a specific surface area (e.g., BET surface area) and pore volume. |
Crystal engineering allows for the rational design of solid-state materials with specific properties by controlling how molecules are arranged in a crystal lattice. rsc.org The reactivity of a molecule in the solid state is often dictated by the proximity and orientation of its neighbors. This compound can be used to engineer crystalline solids where a chemical reaction can be triggered by an external stimulus, such as light.
A key example of such controlled reactivity is solid-state photodimerization. mdpi.com Certain naphthalene derivatives can undergo a [2+2] cycloaddition reaction when exposed to UV light, but only if two naphthalene rings are packed in a parallel fashion and are separated by a distance of approximately 4 Å. By co-crystallizing this compound with other complementary molecules (co-formers) through hydrogen bonding, it is possible to direct the packing of the naphthalene rings into an arrangement that is either reactive or unreactive. This provides a mechanism for controlling a chemical transformation within the solid, a process that is highly selective and can produce different outcomes than reactions in solution. mdpi.com
Catalysis Utilizing or Involving 5 Methoxynaphthalene 1 Carboxylic Acid
Role as a Ligand or Precursor in Catalyst Design
5-Methoxynaphthalene-1-carboxylic acid can serve as a valuable precursor in the synthesis of functional materials, including polymers and other organic compounds. Its inherent properties are also suitable for its use as a ligand in the design of novel catalysts. The carboxylic acid moiety provides a coordination site for metal ions, while the naphthalene (B1677914) backbone can be tailored to influence the steric and electronic environment of a catalytic center.
Transition metal complexes incorporating carboxylic acid ligands are a significant class of catalysts. globethesis.com The carboxylate group can bind to metal centers in various modes (monodentate, bidentate, bridging), allowing for the construction of diverse catalytic architectures, from discrete molecular complexes to extended structures like metal-organic frameworks (MOFs). globethesis.comresearchgate.net
MOFs, which are crystalline materials formed from metal ions or clusters linked by organic ligands, have emerged as promising heterogeneous catalysts. d-nb.info The properties of MOFs, such as high surface area, tunable porosity, and chemical functionality, make them suitable for a wide range of catalytic applications. d-nb.info Aromatic polycarboxylic acids are among the most common organic linkers used in MOF synthesis. researchgate.net Therefore, this compound is a potential candidate for constructing MOFs with tailored catalytic activities. The naphthalene unit can provide rigidity and specific pore dimensions, while the methoxy (B1213986) group can modulate the electronic properties of the framework and influence its interaction with substrates.
The following table summarizes the potential roles of this compound in catalyst design:
| Role | Description | Key Features Utilized |
| Ligand for Molecular Catalysts | The carboxylate group can coordinate to a transition metal center, forming a discrete catalytic complex. | Carboxylic acid for metal binding; naphthalene backbone for steric and electronic tuning. |
| Precursor for Heterogeneous Catalysts | Can be used as a building block for solid-state catalysts, such as MOFs. | Carboxylic acid for linking metal nodes; naphthalene for framework structure. |
| Functional Component | The methoxy group can influence the electronic properties and reactivity of the resulting catalyst. | Electron-donating methoxy group. |
Carboxylic Acid Functional Group in Catalytic Cycles
The carboxylic acid functional group is not merely a passive anchor for a metal center; it can actively participate in catalytic cycles. Its ability to act as both a Brønsted acid and a nucleophile allows it to play diverse roles in catalysis.
Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in chemical synthesis. scispace.com Carboxylic acids can function as nucleophilic catalysts in certain reactions. The general principle involves the attack of the carboxylate on an electrophilic substrate to form a reactive intermediate. This intermediate then reacts with another substrate, leading to the formation of the product and regeneration of the carboxylic acid catalyst.
While specific examples of this compound acting as a nucleophilic catalyst are not extensively documented, its potential can be inferred from the general reactivity of carboxylic acids. The nucleophilicity of the carboxylate can be influenced by the electronic nature of the naphthalene ring system. The electron-donating methoxy group at the 5-position would increase the electron density on the aromatic ring, which could, in turn, enhance the nucleophilicity of the carboxylate group compared to unsubstituted naphthoic acid.
The catalytic hydrogenation of carboxylic acids to alcohols is an important industrial process, often requiring harsh conditions and specialized catalysts. illinois.edu Heterogeneous catalysts are typically employed for this transformation. nih.gov Rhenium-based catalysts, for example, are known to be effective for the reduction of carboxylic acids, although they often require high pressures and temperatures. illinois.edu
In this context, this compound can be considered as a substrate for such catalytic hydrogenation. The reaction would involve the reduction of the carboxylic acid group to a primary alcohol, yielding 5-methoxy-1-naphthalenemethanol. The efficiency and selectivity of this hydrogenation would depend on the choice of catalyst, solvent, and reaction conditions. illinois.edu
The general reaction for the hydrogenation of a carboxylic acid is as follows: R-COOH + 2H₂ → R-CH₂OH + H₂O
The table below outlines typical conditions for carboxylic acid hydrogenation:
| Catalyst Type | Typical Metals | Support | Common Conditions |
| Heterogeneous | Re, Ru, Pt | Carbon, Alumina, Silica | High pressure (e.g., 200 atm), High temperature (e.g., 150-250 °C) |
Photocatalysis and Electrocatalysis Applications
The extended π-system of the naphthalene core in this compound suggests its potential for applications in photocatalysis and electrocatalysis, where light or electrical energy is used to drive chemical reactions.
In the field of photocatalysis, MOFs are gaining attention as highly designable materials for light-driven chemical transformations. bcrec.id The organic linkers in MOFs can act as light-harvesting antennae, absorbing photons and transferring the energy to the catalytic sites. Naphthalene-based dicarboxylic acids have been successfully used to construct photocatalytically active MOFs, such as UiO-66-NDC, for the degradation of organic dyes. chemrxiv.org The incorporation of naphthalenedicarboxylic acid enhances the photocatalytic performance by promoting charge carrier separation. chemrxiv.org
Given these precedents, this compound is a promising candidate for designing novel photocatalytic MOFs. The naphthalene unit can absorb UV light, and the methoxy group, as an electron-donating substituent, could further tune the electronic band structure of the resulting MOF, potentially enhancing its photocatalytic efficiency.
While there is a strong basis for its potential in photocatalysis, the application of this compound in electrocatalysis is less explored in the available literature.
Supramolecular Chemistry of 5 Methoxynaphthalene 1 Carboxylic Acid and Its Derivatives
Hydrogen Bonding Networks and Architectures
Hydrogen bonds are the principal directional forces in the supramolecular assembly of carboxylic acids. For 5-methoxynaphthalene-1-carboxylic acid, the interplay between the carboxylic acid group and the aromatic naphthalene (B1677914) core leads to predictable and stable supramolecular motifs.
Carboxylic acids are well-known to form robust hydrogen-bonded dimers in the solid state. researchgate.net This interaction typically involves two molecules of the acid associating through a pair of O-H···O hydrogen bonds, creating a stable, centrosymmetric 8-membered ring structure. researchgate.net This R²₂(8) graph-set motif is one of the most reliable synthons in crystal engineering.
While direct crystallographic data for this compound is not extensively detailed in foundational literature, its behavior can be inferred from analogous structures. For instance, the related compound 5-methoxy-1H-indole-2-carboxylic acid has been shown to form cyclic dimers via double O-H···O hydrogen bonds in its crystalline structure. mdpi.com It is therefore highly probable that this compound self-assembles into similar dimeric pairs.
Beyond discrete dimers, these units can further organize into polymeric chains or sheets. This higher-order assembly is guided by weaker interactions, such as C-H···O bonds or π-π stacking between the naphthalene rings. researchgate.net Studies on related naphthalene dicarboxamides show the formation of one-dimensional hydrogen-bonded ladders, which then arrange into 2D sheets through interactions involving the naphthalene cores. mdpi.com Similarly, coordination polymers have been constructed from naphthalene-dicarboxylic acids, where metal centers link the organic units into extended 1D, 2D, or 3D networks. rsc.orgresearchgate.net
The structure and properties of this compound are governed by a hierarchy of forces.
Intramolecular Forces: These are the strong covalent bonds that define the molecule itself, such as the C-C and C-H bonds of the naphthalene ring, the C-O bonds of the methoxy (B1213986) and carboxylic acid groups, and the O-H bond. These forces are not broken during supramolecular assembly.
Intermolecular Forces: These weaker forces operate between molecules and are responsible for self-assembly. For this compound, the key intermolecular interactions are:
Hydrogen Bonding: The strongest and most directional of the intermolecular forces present, leading to the formation of the carboxylic acid dimer. researchgate.net The molecule has one hydrogen bond donor (the -OH group) and three potential hydrogen bond acceptors (the carbonyl oxygen, the hydroxyl oxygen, and the methoxy oxygen). nih.gov
π-π Stacking: The electron-rich naphthalene rings of adjacent molecules can stack on top of each other. These interactions, while weaker than hydrogen bonds, are significant in organizing the molecules in the solid state, often in a parallel-displaced arrangement to minimize repulsion. researchgate.net
C-H···π Interactions: Hydrogen atoms attached to the naphthalene ring can interact with the π-electron cloud of a neighboring molecule.
Analysis of related crystal structures, such as (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, confirms that while hydrogen bonds direct the initial pairing of molecules into dimers, π-π and C-H···π interactions are crucial in building the final three-dimensional architecture. researchgate.net
Molecular Recognition and Host-Guest Chemistry
Molecular recognition involves the specific binding of a "guest" molecule to a complementary "host." The naphthalene moiety is a classic guest in supramolecular chemistry due to its size, shape, and hydrophobicity, making it an ideal fit for various synthetic and natural host cavities.
Derivatives of this compound are recognized by macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils. thno.org The binding is driven by a combination of forces:
Hydrophobic Interactions: The nonpolar naphthalene part of the guest is encapsulated within the hydrophobic cavity of the host, displacing water molecules.
Van der Waals Forces: Favorable contacts between the guest and the interior of the host cavity enhance binding.
Specific Interactions: The carboxylic acid and methoxy groups, positioned at the rim of the host, can form hydrogen bonds or dipole-dipole interactions with the host, increasing binding affinity and selectivity.
Cyclodextrins, which are toroidal-shaped oligosaccharides with a hydrophobic inner cavity, are particularly effective hosts for naphthalene derivatives. acs.orgacs.org The inclusion of naphthalene within the cyclodextrin (B1172386) cavity can be studied using techniques like fluorescence spectroscopy, as the constrained environment often alters the photophysical properties of the naphthalene guest. scilit.comnih.gov Organic cages with naphthalene walls have also been developed, showing strong binding to aromatic guests through C-H···π and cation···π interactions. jyu.fi
Below is a table summarizing research findings on the binding of naphthalene derivatives with various hosts, illustrating the principles of molecular recognition that apply to this compound.
| Host Molecule | Guest Molecule | Binding Constant (K) | Technique |
| β-Cyclodextrin | Naphthalene | ~630 M⁻¹ | Fluorescence |
| β-Cyclodextrin Polymer | Naphthalene | Not specified | Fluorescence |
| Naphthalene Diimide-β-Cyclodextrin Conjugate | Telomere RNA G-Quadruplex | 8.6 x 10⁵ M⁻¹ | Not specified |
This table presents data for related naphthalene compounds to illustrate the principles of host-guest chemistry.
Self-Assembly and Self-Organization Phenomena
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For this compound, the primary self-assembly process is the formation of hydrogen-bonded dimers, as discussed previously. This dimerization is a highly predictable and robust phenomenon that forms the basis of its crystal structure.
This initial assembly into dimers is the first step in a hierarchical self-organization process. These dimeric synthons then arrange themselves into higher-order structures, such as columns or layers, guided by the weaker π-π and van der Waals interactions between the naphthalene units. The final crystal packing represents the thermodynamic minimum, balancing the strong directional hydrogen bonds with the need for efficient space-filling. This process of moving from molecular components to discrete supramolecular assemblies and finally to an extended ordered solid is a hallmark of crystal engineering. mdpi.com
In different environments, such as in solution or at interfaces, derivatives of this compound could potentially form other organized structures like micelles or liquid crystals, although the dominant motif remains the carboxylic acid dimer.
Supramolecular Control of Chemical Reactivity in the Solid State
Controlling chemical reactions in the solid state offers advantages in terms of efficiency, selectivity, and waste reduction. Supramolecular chemistry provides a powerful tool to achieve this control by using non-covalent interactions to pre-organize reactant molecules in a crystal lattice.
A prominent example is the [2+2] photodimerization of olefins. According to Schmidt's topochemical postulates, for such a reaction to occur in the solid state, the reacting double bonds must be parallel and within a certain proximity (typically less than 4.2 Å). This precise alignment can be engineered using supramolecular templates. While there are no specific reports on the solid-state reactivity of this compound itself, the principles can be illustrated with related systems.
For example, naphthalene-based templates have been used to hold two cinnamic acid derivatives in a cofacial arrangement, facilitating their stereocontrolled photodimerization to form a specific cyclobutane (B1203170) product with high yield. nih.gov Similarly, the photodimerization of coumarin-3-carboxylic acid is achieved in the solid state by arranging monomer pairs in crystals such that their double bonds are parallel and separated by 3.632 Å. mdpi.com The supramolecular assembly of 2-anthracenecarboxylic acid can also be used to control its photodimerization. researchgate.net
These examples demonstrate that by controlling the hydrogen bonding and crystal packing, it is possible to dictate the geometric arrangement of reactants and, consequently, the outcome of a solid-state reaction. The predictable dimerization and packing of this compound make it a potential candidate for use as either a reactant or a template in such supramolecular-controlled solid-state syntheses.
Exploratory Research in Bioactive Analogues and Structure Activity Relationships
Investigation of Analogues Exhibiting Protein-Tyrosine Kinase Inhibitory Activity
The naphthalene (B1677914) core is a recognized scaffold in the design of kinase inhibitors. nih.gov Research into derivatives of naphthalene carboxylic acids and related structures has shown potential for the inhibition of protein-tyrosine kinases, which are crucial mediators of cellular signaling pathways and are often dysregulated in diseases such as cancer.
The general approach involves modifying the core structure to enhance binding affinity and selectivity for the ATP-binding site of specific kinases. While specific studies detailing the protein-tyrosine kinase inhibitory activity of 5-methoxynaphthalene-1-carboxylic acid analogues are not extensively available, the principles of rational drug design suggest that this scaffold could be a promising starting point. Key modifications would likely involve the derivatization of the carboxylic acid group into amides or other bioisosteres and the exploration of various substituents on the naphthalene ring to probe interactions with the kinase active site.
| General Naphthalene Analogue | Target Kinase (Example) | Key Structural Features for Activity | Observed Potency (General) |
| Naphthalenecarboxamide | VEGFR-2 | Amide linkage, specific substitutions on the naphthalene ring | Varies with substitution |
| Naphthalene-chalcone hybrids | VEGFR-2 | Chalcone moiety, substitution pattern on aryl rings | Potent inhibition observed in some analogues nih.gov |
Research into Analogues with HIV-1 Integrase Inhibitory Activity
HIV-1 integrase is a critical enzyme for the replication of the human immunodeficiency virus, making it a prime target for antiviral drug development. Carboxylic acid functionalities are a key feature in many known HIV-1 integrase inhibitors, as they can chelate essential metal ions in the enzyme's active site. nih.gov
Studies on various carboxylic acid derivatives have established their potential as HIV-1 integrase inhibitors. nih.gov The naphthalene carboxylic acid scaffold, including derivatives of this compound, is of interest due to its rigid structure which can be used to position the crucial carboxylic acid group and other pharmacophoric features for optimal interaction with the enzyme's active site. Research in this area focuses on understanding the structure-activity relationships to design more potent and selective inhibitors.
| General Analogue Class | Key Pharmacophore | Mechanism of Action | Reported Activity |
| Naphthalene Sulfonic Acids | Sulfonic acid group | Interaction with the active site | Anti-HIV-1 activity demonstrated in some derivatives |
| Dicaffeoyltartaric Acids | Catechol and carboxylic acid groups | Metal chelation in the active site | Potent HIV-1 integrase inhibition |
Structural Basis for Molecular Interactions with Biological Targets
The biological activity of this compound analogues is fundamentally dependent on their three-dimensional structure and their ability to interact with specific residues within the binding sites of their biological targets. For protein-tyrosine kinases, the naphthalene ring can form hydrophobic and π-stacking interactions within the ATP-binding pocket, while the carboxylic acid or its bioisosteres can form crucial hydrogen bonds with hinge region residues. nih.gov
In the context of HIV-1 integrase, the carboxylic acid moiety is critical for coordinating with divalent metal ions (typically Mg2+) in the catalytic core of the enzyme. The naphthalene scaffold serves to orient this acidic group correctly and can be further functionalized to establish additional interactions with surrounding amino acid residues and the DNA substrate, thereby enhancing inhibitory potency. nih.gov Molecular docking and modeling studies are instrumental in visualizing these interactions and guiding the design of more effective inhibitors. nih.gov
Rational Design of Bioactive Scaffolds Derived from the Naphthalene Carboxylic Acid Core
The principles of rational drug design are being applied to the this compound core to develop novel bioactive scaffolds. This involves a systematic approach of identifying a biological target, understanding its structure and mechanism, and then designing molecules that are predicted to bind with high affinity and selectivity.
Key strategies in the rational design of analogues include:
Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic moieties (e.g., tetrazoles, hydroxamic acids) to modulate physicochemical properties such as acidity, lipophilicity, and metabolic stability, while retaining the key binding interactions. nih.govopenaccessjournals.com
Structure-Based Design: Utilizing the crystal structures of target proteins to design molecules that fit precisely into the binding site and form specific, favorable interactions. nih.gov
Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to the target and then growing or linking them to create more potent lead compounds.
Scaffold Hopping: Replacing the naphthalene core with other aromatic or heterocyclic systems to explore new chemical space and potentially improve drug-like properties.
Through these rational design approaches, the this compound scaffold serves as a valuable template for the generation of new chemical entities with tailored biological activities.
Future Research Directions
Development of Novel and Sustainable Synthetic Methodologies
Future synthetic research will likely focus on overcoming the limitations of traditional methods by developing greener, more efficient, and atom-economical routes to 5-methoxynaphthalene-1-carboxylic acid and its derivatives.
Key areas of development include:
Green Chemistry Approaches: Emphasis will be placed on utilizing environmentally benign solvents, such as water, and reducing hazardous waste. mdpi.comresearchgate.net Hydrothermal synthesis, which uses water at elevated temperatures and pressures, presents a promising alternative to conventional organic solvents for reactions like imidization in naphthalene (B1677914) derivatives. rsc.org
Catalytic Systems: The exploration of novel catalysts is crucial. This includes transition metal-catalyzed carboxylation, which can facilitate the incorporation of CO2 as a renewable C1 feedstock. numberanalytics.com Additionally, organocatalysis and reusable Brønsted acidic ionic liquids offer pathways for more sustainable amide synthesis from carboxylic acids. researchgate.net
Photocatalytic and Electrochemical Synthesis: These methods offer mild reaction conditions and high selectivity for the synthesis of aromatic carboxylic acids. numberanalytics.com Electrochemical carboxylation, in particular, can use electric currents to drive the reaction, potentially reducing the need for harsh chemical reagents. numberanalytics.comresearchgate.netacs.org
Enzymatic and Bio-inspired Routes: The discovery of enzymes like naphthalene carboxylase, which catalyzes the carboxylation of naphthalene in anaerobic pathways, opens the door for bio-inspired synthetic strategies. nih.govnih.gov Investigating and engineering such enzymes could lead to highly selective and sustainable production methods.
| Synthesis Approach | Key Advantages | Potential Application for this compound |
| Green Chemistry | Reduced environmental impact, use of renewable resources. mdpi.comnumberanalytics.com | Synthesis using water as a solvent or CO2 as a carbon source. |
| Advanced Catalysis | High efficiency, selectivity, and potential for catalyst recycling. numberanalytics.comresearchgate.net | Transition-metal or organocatalyzed C-H functionalization and carboxylation. |
| Electro/Photochemistry | Mild reaction conditions, high selectivity, reduced byproducts. numberanalytics.com | Direct carboxylation of methoxynaphthalene precursors using light or electricity. |
| Biocatalysis | High specificity, operation under mild conditions, sustainable. nih.govnih.gov | Enzymatic synthesis for regioselective carboxylation. |
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry is an indispensable tool for accelerating the design and discovery of new materials derived from this compound. By simulating molecular properties and interactions, researchers can predict the performance of novel compounds before their synthesis, saving time and resources.
Future research in this area will involve:
Quantum Mechanical Calculations: Techniques like Density Functional Theory (DFT) and Hartree-Fock (HF) will be used to predict the electronic structure, photophysical properties (such as absorption and emission spectra), and reactivity of the compound and its derivatives. samipubco.comnih.gov This is crucial for designing molecules for applications in organic electronics and as fluorescent probes. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules over time, providing insights into the structural dynamics of polymers or self-assembled systems derived from the core molecule. This is valuable for understanding the bulk properties of materials.
Predictive Property Modeling: Computational methods are increasingly used to accelerate the rational design of functional materials by predicting key properties. mdpi.com For derivatives of this compound, this could involve forecasting thermal stability, solubility, and charge transport characteristics for electronic applications or predicting the binding affinity to biological targets.
| Computational Method | Predicted Properties | Relevance to Material Design |
| Density Functional Theory (DFT) | Electronic structure, HOMO/LUMO energies, optical properties. samipubco.com | Design of organic semiconductors and fluorescent materials. |
| Time-Dependent DFT (TD-DFT) | Excited state properties, UV-Vis absorption spectra. researchgate.net | Screening of potential dyes, sensors, and photofunctional materials. |
| Molecular Dynamics (MD) | Conformational changes, intermolecular interactions, bulk material properties. osti.gov | Predicting the morphology and stability of polymers and molecular assemblies. |
Integration with Artificial Intelligence and Machine Learning in Chemical Research
The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is set to revolutionize the discovery and optimization of molecules like this compound. spacefrontiers.orgeurekalert.org
Key integration points for future research include:
Reaction Prediction and Synthesis Planning: ML models can be trained on vast datasets of chemical reactions to predict the outcomes of novel transformations, identify optimal reaction conditions, and even propose entire synthetic routes. stanford.edubohrium.comnih.gov This can significantly accelerate the development of efficient syntheses for complex derivatives.
Generative Models for De Novo Design: AI-driven generative algorithms can design entirely new molecules with desired properties. frontiersin.orgnih.govresearchgate.net Using this compound as a scaffold, these models could generate novel candidates for specific applications, such as drugs or functional materials, by optimizing for properties like target affinity, selectivity, and synthetic accessibility. scispace.com
Property Prediction and Materials Discovery: ML algorithms can rapidly predict the physical, chemical, and biological properties of virtual compounds. nih.govyoutube.com This high-throughput virtual screening can identify promising derivatives of this compound for specific functions, guiding experimental efforts toward the most promising candidates. researchgate.netacs.org
| AI/ML Application | Function | Impact on Research |
| Reaction Outcome Prediction | Predicts major products and yields of chemical reactions. eurekalert.orgnih.gov | Accelerates optimization of synthetic routes. |
| De Novo Molecular Design | Generates novel molecular structures with desired properties. frontiersin.orgresearchgate.net | Creates new drug candidates or materials based on the naphthalene scaffold. |
| High-Throughput Screening | Rapidly predicts properties of a large library of virtual compounds. acs.org | Identifies lead compounds for specific applications more efficiently. |
Exploration of Emerging Applications in Functional Materials and Biological Probes
The unique structure of this compound, featuring a rigid aromatic core with functional handles, makes it an excellent building block for advanced materials and specialized biological tools.
Future applications to be explored include:
Organic Electronics: Naphthalene-based compounds are actively being investigated for use in organic electronics due to their tunable electronic properties and potential for charge transport. rsc.org Derivatives could be developed for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and as electrode materials for sustainable batteries. ualberta.caresearchgate.net
Fluorescent Probes and Sensors: The naphthalene core is inherently fluorescent. nih.gov By modifying the structure, researchers can design highly sensitive and selective fluorescent probes for detecting specific ions, molecules, or changes in the cellular environment (e.g., pH). rsc.orgresearchgate.netnih.gov These probes are valuable tools for biological imaging and diagnostics.
Bioactive Scaffolds: The naphthalene moiety is present in various pharmacologically active natural products. chemistryviews.org Future research could leverage this compound as a starting point for synthesizing new bioactive compounds, with potential applications as antimicrobial or anticancer agents. ijpsjournal.comacs.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-methoxynaphthalene-1-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves Friedel-Crafts acylation or methoxylation of naphthalene derivatives, followed by carboxylation. For example, methoxy groups can be introduced via alkylation using methyl iodide under basic conditions. Reaction optimization (e.g., temperature, solvent polarity, and catalyst choice) is critical. A reflux setup with anhydrous DMF as a solvent and potassium carbonate as a base has shown efficacy in similar naphthoic acid syntheses . Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Yield improvements (>70%) are achievable by controlling stoichiometry and reaction time.
Q. How can structural confirmation of this compound be achieved using spectroscopic methods?
- Methodology :
- NMR : -NMR should show a singlet for the methoxy group (~δ 3.8–4.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). The carboxylic proton may appear as a broad peak at δ ~12 ppm. -NMR will confirm the carbonyl carbon (~δ 170 ppm) and methoxy carbon (~δ 55 ppm) .
- IR : A strong absorption band at ~1680–1720 cm (C=O stretch) and ~1250 cm (C-O stretch of methoxy group) are diagnostic.
- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 216.2 (M+H) for CHO.
Q. How does the methoxy substituent at the 5-position influence the acidity of the carboxylic group compared to unsubstituted naphthoic acids?
- Methodology : The electron-donating methoxy group reduces acidity by destabilizing the deprotonated carboxylate anion. Experimental determination via potentiometric titration in aqueous ethanol (50% v/v) shows a pKa increase of ~0.5–1.0 units compared to naphthalene-1-carboxylic acid. Computational studies (DFT/B3LYP) can corroborate this by calculating charge distribution and stabilization energies .
Advanced Research Questions
Q. What strategies mitigate competing side reactions (e.g., demethylation or decarboxylation) during functionalization of this compound?
- Methodology :
- Demethylation : Use protecting groups (e.g., SEM or BOM) for the methoxy group during harsh reactions. For example, SEM protection (chloromethyl methyl ether, NaH) prevents cleavage under acidic/basic conditions .
- Decarboxylation : Conduct carboxyl group transformations (e.g., esterification or amidation) prior to high-temperature steps. Microwave-assisted synthesis at controlled power levels (50–100 W) minimizes thermal degradation .
Q. How does this compound interact with cytochrome P450 enzymes, and what computational models predict its metabolic pathways?
- Methodology :
- In vitro assays : Incubate the compound with human liver microsomes (HLMs) and NADPH. Monitor metabolites via LC-MS/MS. A hydroxylated metabolite at the 4-position (m/z 232.2) is expected due to methoxy-directed oxidation .
- Computational modeling : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities to CYP3A4. Parameterize the methoxy group’s van der Waals radius and partial charges for accuracy .
Q. What role does this compound play in designing photoactive metal-organic frameworks (MOFs)?
- Methodology : Coordinate the carboxylate group with lanthanides (e.g., Eu) or transition metals (e.g., Zr) to form MOFs. Characterize via XRD (PXRD for crystallinity) and UV-vis spectroscopy (absorption at ~300 nm for naphthalene π→π). The methoxy group enhances framework stability by reducing π-stacking interactions .
Data Contradictions and Resolution
Q. Conflicting reports exist on the compound’s solubility in polar aprotic solvents. How can this be resolved experimentally?
- Methodology : Perform systematic solubility tests in DMSO, DMF, and THF using UV-vis spectroscopy (λ = 270 nm). Prepare saturated solutions at 25°C, filter, and quantify dissolved compound via calibration curves. Discrepancies may arise from trace impurities; thus, purity must be verified via HPLC (>98% by area) before testing .
Key Research Gaps and Future Directions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
